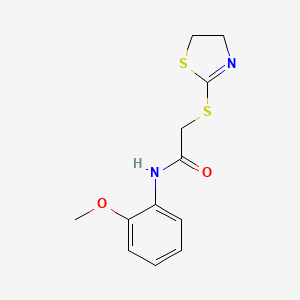![molecular formula C17H19NO3 B5747268 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline. Since then, it has been extensively researched for its potential applications in various fields, including scientific research.
作用機序
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including fatty acid oxidation and glucose metabolism. By activating this receptor, 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 can increase the expression of genes involved in these processes, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved metabolic function. It can also increase the expression of genes involved in muscle growth and repair, leading to increased muscle mass and improved muscle function. Additionally, it can increase the expression of genes involved in the regulation of inflammation, leading to reduced inflammation and improved immune function.
実験室実験の利点と制限
One of the main advantages of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 in lab experiments is its ability to activate the PPARδ receptor, which is involved in the regulation of various metabolic processes. This makes it a useful tool for studying the effects of these processes on cellular and physiological function. However, one limitation of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is its potential applications in the field of exercise physiology, where it may be useful for improving endurance and muscle metabolism. Additionally, further research is needed to better understand the potential off-target effects of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 and to develop more specific PPARδ agonists with fewer side effects.
合成法
The synthesis of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 involves several steps. The first step is the preparation of 2-(4-methylphenoxy)ethylamine, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the final product can be as high as 99%.
科学的研究の応用
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of exercise physiology, where it has been shown to increase endurance and improve muscle metabolism. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
特性
IUPAC Name |
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-8-15(9-7-13)21-11-10-18-17(19)14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUAIXNLZGIBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
![4-{[3-(2-furyl)-2-methyl-2-propen-1-ylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5747194.png)

![[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5747213.png)
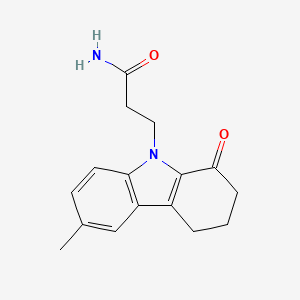
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
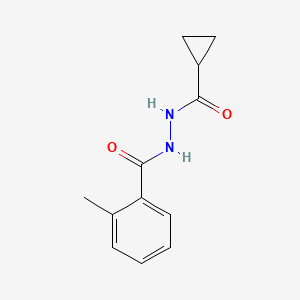
![5-chloro-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5747255.png)
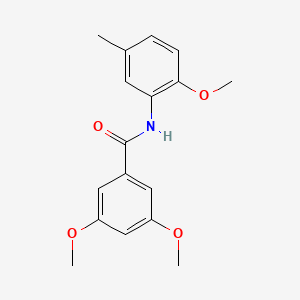
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
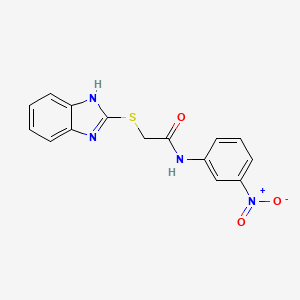
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
